Cas no 1361656-80-5 (3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine)

3-ヨード-6-(2,3,4-トリクロロフェニル)-2-(トリフルオロメチル)ピリジンは、高度に官能基化されたピリジン誘導体であり、特にハロゲン置換基(ヨード、トリクロロフェニル、トリフルオロメチル)を有する点が特徴です。この化合物は、医農薬中間体や材料科学分野において、分子構造の多様性と反応性の高さから有用なビルディングブロックとしての潜在性を有します。ヨード基はパラジウムカップリング反応への適用性を、トリフルオロメチル基は脂溶性や代謝安定性の向上を可能にします。また、複数のハロゲン原子を有するため、さらなる化学変換のための反応サイトとしても機能します。

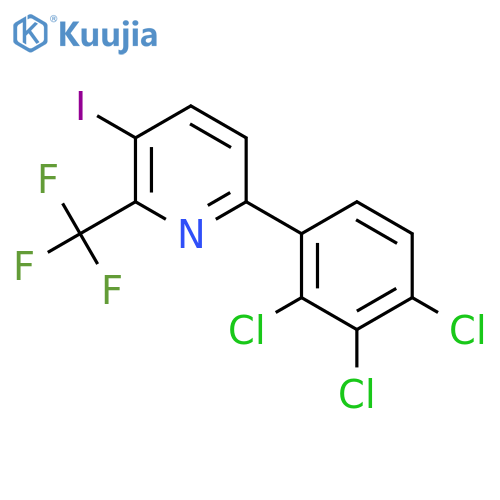

1361656-80-5 structure

商品名:3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine

CAS番号:1361656-80-5

MF:C12H4Cl3F3IN

メガワット:452.425542831421

CID:4967648

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C12H4Cl3F3IN/c13-6-2-1-5(9(14)10(6)15)8-4-3-7(19)11(20-8)12(16,17)18/h1-4H

- InChIKey: OIULDSYZAIVQJR-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(C2C=CC(=C(C=2Cl)Cl)Cl)=NC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 344

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 12.9

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013030113-1g |

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |

1361656-80-5 | 97% | 1g |

1,519.80 USD | 2021-06-22 | |

| Alichem | A013030113-250mg |

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |

1361656-80-5 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A013030113-500mg |

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |

1361656-80-5 | 97% | 500mg |

831.30 USD | 2021-06-22 |

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1361656-80-5 (3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬